molecular formula C17H23N2NaO6 B13655298 Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B13655298
M. Wt: 374.4 g/mol
InChI Key: GPWCLTYKUCDBST-ZOWNYOTGSA-M
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Description

Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:

    Protection of Amino Groups: The initial step involves the protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Sodium Salt: The protected amino acid is then converted to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recycling and waste minimization are also key considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

    Deprotection Reactions: The protecting groups can be removed under acidic or basic conditions to yield the free amine functionalities.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used for the removal of the tert-butoxycarbonyl group.

    Basic Conditions: Sodium hydroxide or ammonia can be used to remove the benzyloxycarbonyl group.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

    Deprotected Amines: Removal of the protecting groups yields the free amine functionalities.

    Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Employed in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amine functionalities during chemical reactions. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions by temporarily masking the reactivity of the amine groups. This allows for selective reactions to occur at other sites within the molecule. The protecting groups can be removed under specific conditions to reveal the free amine functionalities, enabling further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with an additional carbon in the backbone.

    Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with two additional carbons in the backbone.

Uniqueness

Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of protecting groups and its four-carbon backbone. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic transformations.

Properties

Molecular Formula

C17H23N2NaO6

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C17H24N2O6.Na/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);/q;+1/p-1/t13-;/m0./s1

InChI Key

GPWCLTYKUCDBST-ZOWNYOTGSA-M

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+]

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+]

Origin of Product

United States

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